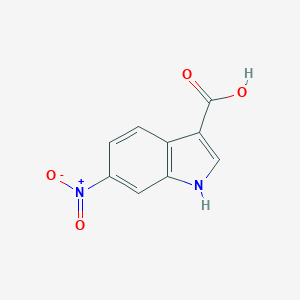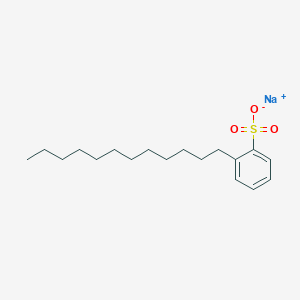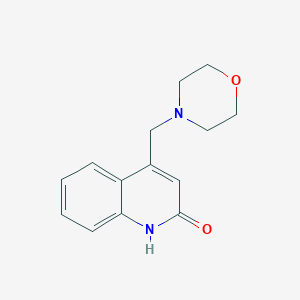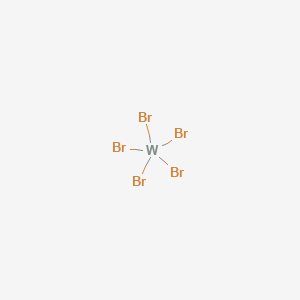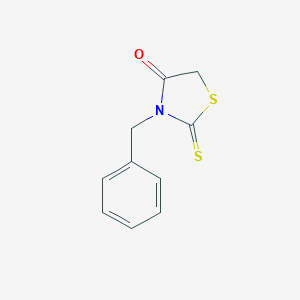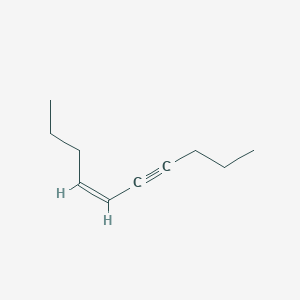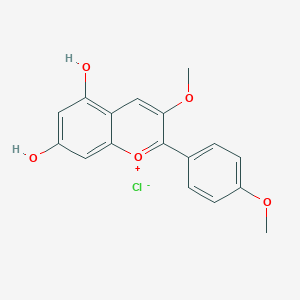
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride, also known as MBCD, is a synthetic compound that has been studied for its potential applications in scientific research. MBCD is a member of the chromenylium family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In neuroprotection, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to inhibit oxidative stress and inflammation, which are both implicated in the pathogenesis of neurodegenerative diseases. In immunology, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to modulate the activity of immune cells such as T cells and macrophages.
Effets Biochimiques Et Physiologiques
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune response. In addition, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride in lab experiments is its specificity for certain pathways and cell types. This allows researchers to more precisely study the effects of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride on specific biological processes. However, one limitation of using 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are many potential future directions for research on 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride. One area of interest is the development of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride analogs with improved specificity and reduced toxicity. Another area of interest is the study of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride and its potential applications in scientific research.
Méthodes De Synthèse
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride can be synthesized using a variety of methods, but one of the most common is the reaction of 4-methoxyphenylacetic acid with 3-methoxy-2-naphthaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrochloric acid to form the chloride salt of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
Numéro CAS |
13544-51-9 |
|---|---|
Nom du produit |
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride |
Formule moléculaire |
C17H15ClO5 |
Poids moléculaire |
334.7 g/mol |
Nom IUPAC |
3-methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride |
InChI |
InChI=1S/C17H14O5.ClH/c1-20-12-5-3-10(4-6-12)17-16(21-2)9-13-14(19)7-11(18)8-15(13)22-17;/h3-9H,1-2H3,(H-,18,19);1H |
Clé InChI |
XIQIMUVAMJIXOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC)O)O.[Cl-] |
SMILES canonique |
COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC)O)O.[Cl-] |
Synonymes |
3-methoxy-2-(4-methoxyphenyl)-7H-chromene-5,7-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







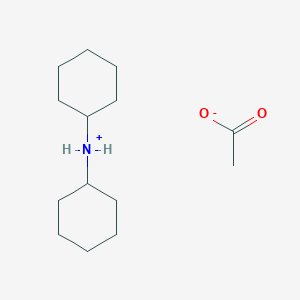
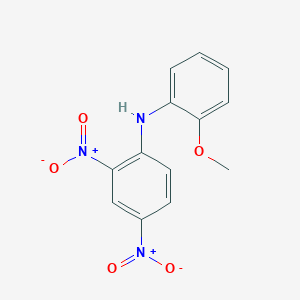

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
